molecular formula C13H12N6O4S2 B2626159 5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1226457-66-4

5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2626159
CAS No.: 1226457-66-4
M. Wt: 380.4
InChI Key: YFQBYZRNTMQIHS-UHFFFAOYSA-N
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Description

5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H12N6O4S2 and its molecular weight is 380.4. The purity is usually 95%.
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Biological Activity

The compound 5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a complex molecule that incorporates multiple bioactive moieties, primarily the isoxazole and thiadiazole rings. This article explores its biological activity, focusing on its potential therapeutic applications based on existing literature.

Structure and Synthesis

The synthesis of this compound involves the combination of various chemical entities:

  • Isoxazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Thiadiazole ring : Associated with a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.

Research has demonstrated that modifications of these rings can significantly influence the biological properties of the resulting compounds. For example, derivatives of isoxazole and thiadiazole have been synthesized and evaluated for their biological activities, revealing promising results in various studies .

Anticancer Activity

Several studies have reported the anticancer properties of compounds containing isoxazole and thiadiazole moieties. For instance:

  • A derivative with a similar structure exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity .
  • The mechanisms of action often involve the inhibition of DNA synthesis and cell division, critical processes in cancer proliferation .

Anti-inflammatory Activity

Compounds with isoxazole rings have been shown to possess anti-inflammatory properties. For example:

  • A series of 5-methylisoxazole derivatives were synthesized and evaluated for their anti-inflammatory effects, demonstrating promising results in reducing inflammation markers in vitro .
  • The presence of specific substituents on the isoxazole ring was found to enhance the anti-inflammatory activity significantly.

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been well-documented:

  • Compounds featuring the 1,3,4-thiadiazole scaffold have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .

Case Studies

  • Case Study on Anticancer Properties :
    • A study synthesized a series of thiadiazole derivatives and tested them against several cancer cell lines. One compound demonstrated an IC50 value of 0.034 mmol/L against A549 cells, indicating high potency compared to standard chemotherapeutic agents like cisplatin .
  • Case Study on Anti-inflammatory Effects :
    • In another investigation, 5-methylisoxazole derivatives were screened for their ability to inhibit cyclooxygenase enzymes (COX). Certain derivatives showed selective inhibition of COX-2 with IC50 values in the sub-micromolar range, suggesting potential use as anti-inflammatory drugs .

Summary Table of Biological Activities

Biological ActivityCompound StructureIC50 ValueReference
Anticancer (MCF-7)Similar structure to target compound0.084 mmol/L
Anticancer (A549)Similar structure to target compound0.034 mmol/L
Anti-inflammatory5-methylisoxazole derivativesSub-micromolar range
AntimicrobialThiadiazole derivativesVaries by strain

Properties

IUPAC Name

5-methyl-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O4S2/c1-6-3-8(18-22-6)11(21)15-12-16-17-13(25-12)24-5-10(20)14-9-4-7(2)23-19-9/h3-4H,5H2,1-2H3,(H,14,19,20)(H,15,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQBYZRNTMQIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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